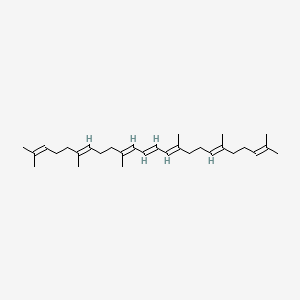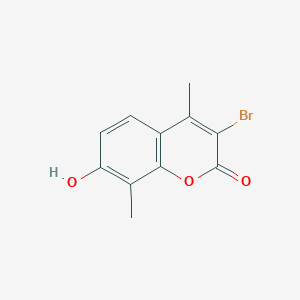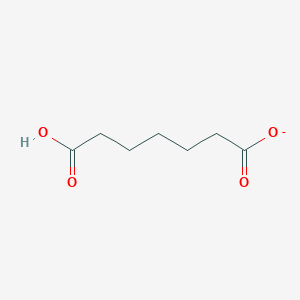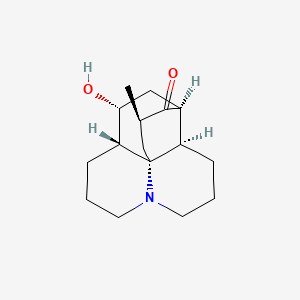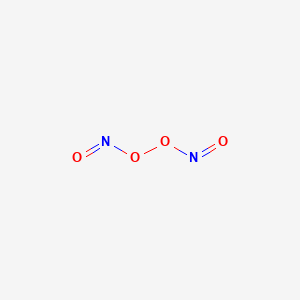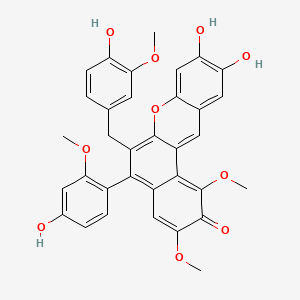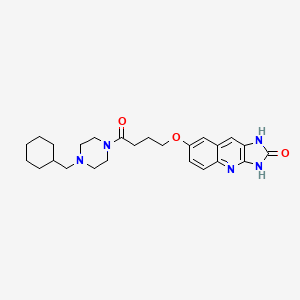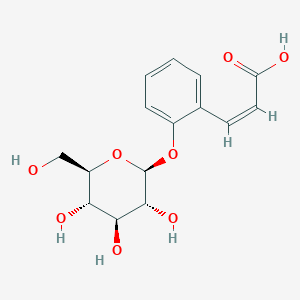
cis-coumarinic acid-beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-beta-D-Glucosyl-2-hydroxycinnamate, also known as beta-D-glucosyl-2-coumarinic acid or cis-coumarinic acid-beta-D-glucoside, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. cis-beta-D-Glucosyl-2-hydroxycinnamate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). cis-beta-D-Glucosyl-2-hydroxycinnamate can be biosynthesized from cis-2-coumaric acid. Outside of the human body, cis-beta-D-glucosyl-2-hydroxycinnamate can be found in a number of food items such as ucuhuba, cloud ear fungus, grape, and saffron. This makes cis-beta-D-glucosyl-2-hydroxycinnamate a potential biomarker for the consumption of these food products.
2-(beta-D-glucosyloxy)-cis-cinnamic acid is a beta-D-glucoside consisting of cis-2-coumaric acid having a beta-D-glucosyl residue attached to the phenolic hydroxy group. It derives from a cis-2-coumaric acid. It is a conjugate acid of a 2-(beta-D-glucosyloxy)-cis-cinnamate.
Aplicaciones Científicas De Investigación
1. Role in Plant Biochemistry and Physiology
cis-coumarinic acid-beta-D-glucoside has been studied extensively for its role in plant biochemistry and physiology. Research indicates that it is a significant component in various plants, contributing to their overall chemical profile and metabolic processes. For example, studies have identified its presence in Salvia officinalis, revealing its role in the plant's chemical composition (Lu & Foo, 2000). Additionally, research on Melilotus alba (white sweet clover) indicates that cis-coumarinic acid-beta-D-glucoside is an intermediate in the conversion of certain acids to coumarin, highlighting its significance in the plant's metabolic pathways (Stoker & Bellis, 1962).
2. Understanding Plant Metabolic Pathways
Further studies on plants like Melilotus alba have provided insights into the complex metabolic pathways involving cis-coumarinic acid-beta-D-glucoside. These studies have explored the distribution of this compound in different plant tissues, shedding light on its biosynthesis and role in plant physiology (Williams, Haskins, & Gorz, 1964). Understanding these pathways is crucial for comprehending plant biochemistry and can have broader implications in fields like agriculture and botany.
3. Implications in Plant Genetics and Breeding
The study of cis-coumarinic acid-beta-D-glucoside has also contributed to understanding the genetic factors influencing plant biochemistry. Research has shown that genetic factors can significantly impact the levels of this compound in plants like Melilotus alba, with implications for plant breeding and genetic research (Akeson, Gorz, & Haskins, 1963).
Propiedades
Nombre del producto |
cis-coumarinic acid-beta-D-glucoside |
|---|---|
Fórmula molecular |
C15H18O8 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |
Clave InChI |
GVRIYIMNJGULCZ-QLFWQTQQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




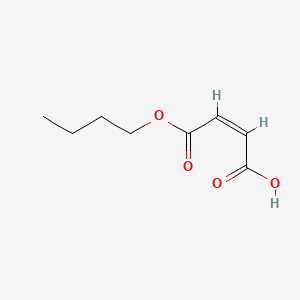

![2-[[1-(Hydroxyimino)ethyl]azo]benzothiazole](/img/structure/B1236858.png)
